

Technical Guide: 3,6-Difluoro-2-methoxyphenol (CAS No. 75626-22-1)

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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxyphenol

Cat. No.: B031797

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-Difluoro-2-methoxyphenol**, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a valuable building block in the design and development of novel therapeutic agents. Detailed experimental protocols, where available, and relevant analytical data are presented to support research and development activities.

Introduction

3,6-Difluoro-2-methoxyphenol, registered under CAS number 75626-22-1, is a polysubstituted phenol derivative.[1] The strategic incorporation of fluorine atoms and a methoxy group onto the phenolic scaffold imparts unique physicochemical properties that are highly desirable in drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxyphenol moiety, a common feature in many natural products and pharmaceuticals, can participate in crucial hydrogen bonding interactions with biological targets. This guide aims to provide a detailed technical resource for researchers utilizing this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of **3,6-Difluoro-2-methoxyphenol** is presented in Table 1. This data is crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of **3,6-Difluoro-2-methoxyphenol**

Property	Value	Source
CAS Number	75626-22-1	[1]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[1]
Molecular Weight	160.12 g/mol	
IUPAC Name	3,6-difluoro-2-methoxyphenol	[1]
SMILES	<chem>COC1=C(C=CC(=C1O)F)F</chem>	[1]
Predicted XlogP	1.7	[1]
Monoisotopic Mass	160.03358 Da	[1]

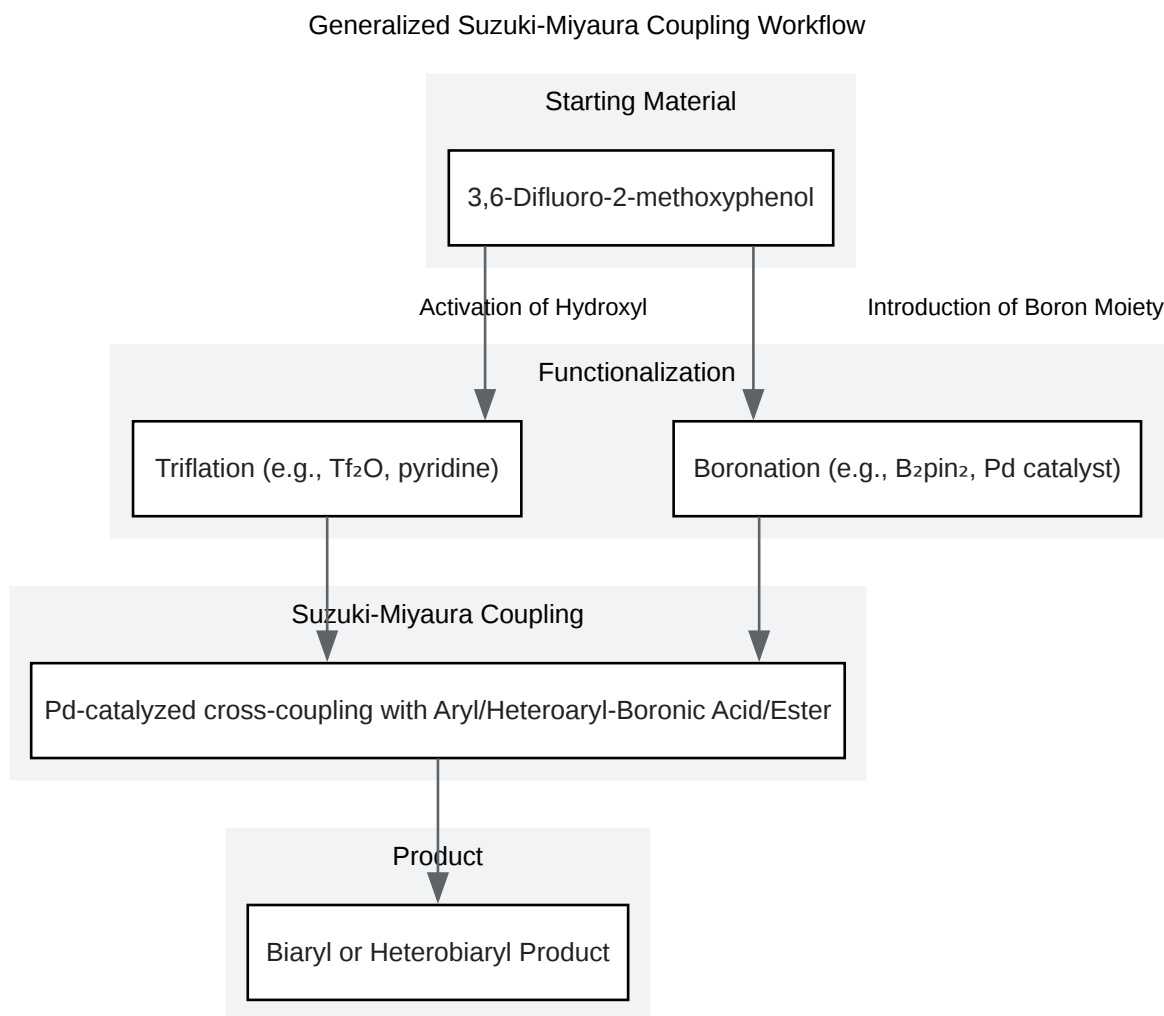
Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3,6-Difluoro-2-methoxyphenol** are not readily available in the public domain, general synthetic strategies for related fluorinated and methoxylated phenols can be inferred from the chemical literature. The synthesis would likely involve the introduction of fluorine and methoxy substituents onto a phenol or benzene ring through established methodologies such as electrophilic fluorination, nucleophilic aromatic substitution, or diazotization-fluorination reactions, followed by methylation or demethylation steps.

As a functionalized phenol, **3,6-Difluoro-2-methoxyphenol** is expected to exhibit reactivity characteristic of this class of compounds. The hydroxyl group can be readily derivatized, for instance, through etherification or esterification. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.

Potential Use in Suzuki-Miyaura Coupling

3,6-Difluoro-2-methoxyphenol can serve as a precursor to organoboron reagents for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The phenolic hydroxyl would first need to be converted into a more suitable leaving group, such as a triflate, or the molecule could be derivatized to introduce a boronic acid or ester functionality. A generalized workflow for such an application is depicted below.



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Caption: Generalized workflow for the potential application of **3,6-Difluoro-2-methoxyphenol** in Suzuki-Miyaura cross-coupling reactions.

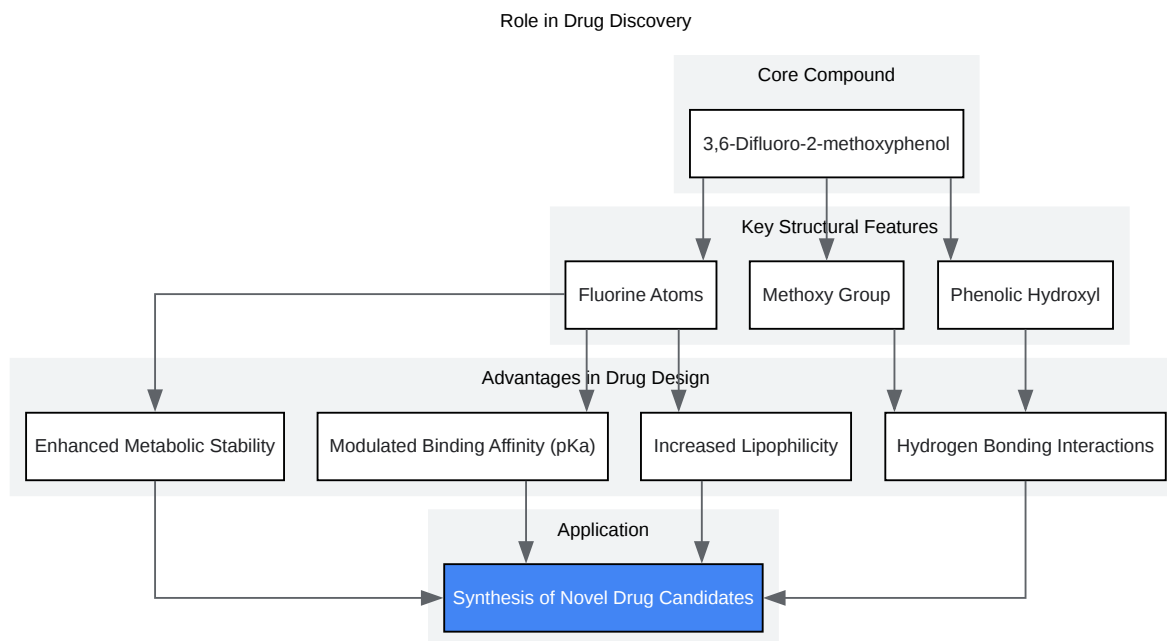
Biological Activity and Applications in Drug Discovery

Specific biological activity data for **3,6-Difluoro-2-methoxyphenol** is not extensively documented in publicly available literature. However, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. For instance, studies on various 2-methoxyphenol derivatives have explored their potential as COX-2 inhibitors.[2]

The structural motifs present in **3,6-Difluoro-2-methoxyphenol** make it a highly attractive building block for medicinal chemistry programs. The strategic placement of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the phenolic hydroxyl group, which can be critical for target binding.

Rationale as a Synthetic Building Block

The utility of **3,6-Difluoro-2-methoxyphenol** in drug discovery can be rationalized by its potential to be incorporated into larger, more complex molecules. Its functional handles (hydroxyl and methoxy groups, and the aromatic ring) allow for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.



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Caption: Logical relationship of the structural features of **3,6-Difluoro-2-methoxyphenol** to its advantages in drug design.

Experimental Protocols (General)

While a specific protocol for the synthesis of **3,6-Difluoro-2-methoxyphenol** is not available, a general procedure for the synthesis of a related compound, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene is provided as a reference for the types of transformations that may be involved.

Exemplary Protocol: Synthesis of 2,3-difluoro-6-nitrophenol

- Reaction: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.

- Temperature: The reaction is conducted at temperatures between approximately 20°C and 100°C.
- Work-up: The pH of the reaction mixture is adjusted to about 1 to 6 by the addition of acid. The resulting product is then purified by steam distillation.
- Isolation: The 2,3-difluoro-6-nitrophenol is isolated after cooling.
- Note: This process is noted for not requiring organic solvents in any of its steps.

Conclusion

3,6-Difluoro-2-methoxyphenol is a valuable and versatile fluorinated building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features suggest significant potential for its application in the design of new therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this compound is warranted.

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